2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol
Description
Overview of Piperidine (B6355638) Alkaloids in Chemical Biology
Piperidine alkaloids are a large and structurally diverse class of natural products characterized by a piperidine heterocyclic ring. researchgate.net These compounds are produced by a wide array of organisms, including plants, animals, bacteria, and fungi. wikipedia.org Historically, they were first identified in the plant genus Piper, from which the piperidine nucleus derives its name. nih.gov In chemical biology, piperidine alkaloids are of immense interest due to their vast range of pharmacological activities. wikipedia.orgnih.gov These activities include antimalarial, anticancer, antibacterial, analgesic, and antihyperglycemic effects. wikipedia.org
The piperidine ring is a prevalent scaffold in many approved pharmaceutical drugs and natural alkaloids, making it a significant fragment for drug design. researchgate.net The biological functions of these compounds are often tied to their specific stereochemistry and the nature of the substituents on the piperidine ring. bath.ac.uk Well-known examples that highlight the structural and functional diversity of this class include morphine, a potent analgesic from the opium poppy; coniine, a toxic alkaloid from poison hemlock; and solenopsin (B1210030), a component of fire ant venom. wikipedia.orgnih.govwikipedia.org The study of these molecules provides insight into biological pathways and offers templates for the design of new synthetic compounds with tailored activities.
Context of 2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol as a Research Target
The compound this compound belongs to the 2,6-disubstituted piperidine family, a structural motif that is a frequent target for synthetic chemists due to its presence in numerous pharmacologically active alkaloids. benthamscience.comrsc.org The specific designation (2R,6R) defines the cis relationship between the substituents at the C2 and C6 positions of the piperidine ring, a key stereochemical feature that is crucial for biological activity and a central challenge in synthetic strategies. rsc.org
This particular molecule is best understood as a synthetic analog of natural alkaloids, most notably solenopsin, which is found in the venom of the fire ant Solenopsis invicta. wikipedia.orgnih.gov Solenopsin itself is a 2,6-disubstituted piperidine with a methyl group at C2 and a long alkyl chain at C6. wikipedia.org Research has demonstrated that solenopsin and its synthetic analogs exhibit potent biological effects, including anti-proliferative, anti-angiogenic, and ceramide-like activities. nih.govnih.gov
Scientists synthesize analogs like this compound to conduct structure-activity relationship (SAR) studies. nih.gov By systematically altering the substituents—in this case, replacing the long alkyl chain of solenopsin with a shorter ethanol (B145695) group—researchers can probe how these structural changes affect the molecule's biological function. The introduction of a hydroxyl (-OH) group via the ethanol side-chain can significantly alter properties such as solubility and the potential for hydrogen bonding, which can influence how the molecule interacts with biological targets.
Historical and Contemporary Significance in Scientific Inquiry
The scientific journey of piperidine alkaloids began with the isolation of foundational compounds like piperine (B192125) from black pepper and the toxic coniine, one of the first alkaloids to have its chemical structure determined and to be synthesized in a laboratory. wikipedia.orgnih.gov This early work laid the groundwork for the field of alkaloid chemistry.
In the contemporary era, the focus has shifted towards the stereoselective synthesis of complex piperidine alkaloids and their analogs for use as lead compounds in drug discovery. rsc.org The 2,6-disubstituted piperidine framework is particularly significant, with research exploring its potential in developing treatments for a range of conditions. benthamscience.com Analogs based on this scaffold have been investigated for their activity against cancer, inflammatory disorders like psoriasis, and infectious diseases, including tuberculosis and fungal infections caused by pathogens like Candida auris. nih.govfrontiersin.orgnih.govtandfonline.com The development of novel and efficient synthetic methods to control the stereochemistry at the C2 and C6 positions remains an active and important area of modern organic chemistry research. rsc.org
Data Tables
Table 1: Examples of Piperidine Alkaloids and Their Biological Significance This table provides examples of naturally occurring piperidine alkaloids and their recognized biological roles.
| Alkaloid | Natural Source(s) | Noted Biological Significance | Citation(s) |
| Solenopsin | Fire Ant (Solenopsis invicta) venom | Anti-angiogenic, anti-proliferative, ceramide-like activity | wikipedia.orgnih.govnih.gov |
| Coniine | Poison Hemlock (Conium maculatum) | Neurotoxin | wikipedia.org |
| Atropine | Nightshade plants (Solanaceae family) | Muscarinic acetylcholine (B1216132) receptor antagonist | wikipedia.orgnih.gov |
| Piperine | Black Pepper (Piper nigrum) | Broad biological properties, including anti-inflammatory and anticancer | researchgate.net |
| Morphine | Opium Poppy (Papaver somniferum) | Potent analgesic (opioid receptor agonist) | nih.gov |
Table 2: Structural Comparison of Target Compound and Related Alkaloids This table compares the chemical structure of the title compound with the natural alkaloid solenopsin to illustrate the nature of synthetic analogs used in research.
| Compound Name | Structure | C2-Substituent | C6-Substituent | Key Feature |
| Solenopsin A (natural product) | Methyl (-CH₃) | Undecyl (-(CH₂)₁₀CH₃) | Long, hydrophobic alkyl chain | |
| This compound (synthetic analog) | Ethanol (-CH₂CH₂OH) | Methyl (-CH₃) | Hydrophilic hydroxyl group |
Compound Index
Structure
3D Structure
Properties
IUPAC Name |
2-[(2R,6R)-6-methylpiperidin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-3-2-4-8(9-7)5-6-10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVLWHOXXDDCNY-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Stereochemical Control
Strategies for Total Synthesis of 2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol and Analogues
The construction of the 2,6-disubstituted piperidine (B6355638) core of the target molecule can be approached through a variety of synthetic routes. These strategies can be broadly categorized into non-stereoselective methods, which produce a mixture of diastereomers and enantiomers that require subsequent separation, and more elegant stereoselective methods that aim to form the desired (2R,6R) isomer directly.
Historically, the synthesis of substituted piperidines often involved methods that did not exert strict control over stereochemistry. These approaches typically lead to a mixture of cis and trans isomers, as well as enantiomers, necessitating challenging purification steps to isolate the desired compound.
One common non-stereoselective approach involves the catalytic hydrogenation of substituted pyridines. For instance, the reduction of a 2-methyl-6-(2-hydroxyethyl)pyridine precursor would theoretically yield 2-[(6-methylpiperidin-2-yl)]ethanol. However, this method generally results in a mixture of cis and trans isomers, with the ratio being dependent on the catalyst and reaction conditions. Subsequent separation of these isomers, often through chromatography or crystallization, is a significant drawback of this approach.
Another classical method is the reductive amination of 1,5-dicarbonyl compounds. This strategy involves the condensation of a 1,5-diketone with an amine source, followed by reduction of the resulting cyclic imine. While effective in forming the piperidine ring, this method often lacks stereocontrol, producing a mixture of diastereomers. The development of more advanced, stereoselective methods has largely superseded these non-discriminatory synthetic routes for applications requiring a single, pure stereoisomer.
Modern organic synthesis heavily relies on methods that can selectively produce a single stereoisomer. For a molecule like this compound, this involves controlling the configuration at both the C2 and C6 positions to achieve the desired cis (2R,6R) arrangement. The following subsections detail some of the key stereoselective strategies that can be applied to the synthesis of this and related compounds. rsc.org
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary is removed. This strategy has been successfully employed in the synthesis of substituted piperidines.
For the synthesis of cis-2,6-disubstituted piperidines, a chiral auxiliary can be attached to the nitrogen atom of a precursor molecule. For example, a chiral amine like (R)-phenylglycinol can be used to form a chiral bicyclic lactam. nih.gov Subsequent alkylation or other modifications to this rigid bicyclic system can proceed with high diastereoselectivity due to steric hindrance imposed by the auxiliary.
A concise and modular asymmetric synthesis of cis-2,6-disubstituted piperazines has been achieved using a palladium-catalyzed carboamination reaction, starting from readily available amino acid precursors. nih.govresearchgate.net This highlights the power of using chiral building blocks derived from the "chiral pool" to control stereochemistry.
| Step | Description | Key Features | Reference |
| 1 | Attachment of a chiral auxiliary (e.g., (R)-phenylglycinol) to a precursor. | Formation of a rigid chiral template. | nih.gov |
| 2 | Diastereoselective functionalization of the chiral intermediate. | Steric guidance from the auxiliary controls the stereochemical outcome. | nih.gov |
| 3 | Removal of the chiral auxiliary. | Regeneration of the free amine and release of the enantiomerically enriched product. | x-mol.com |
Biocatalysis has emerged as a powerful and environmentally friendly tool for asymmetric synthesis. Enzymes, with their inherent chirality and high selectivity, can catalyze reactions with exceptional levels of enantio- and diastereoselectivity. nih.gov Several classes of enzymes, including transaminases and lipases, are particularly relevant to the synthesis of chiral piperidines.
Transaminases are capable of converting a prochiral ketone into a chiral amine with high enantiomeric excess. snnu.edu.cn A key strategy for synthesizing 2,6-disubstituted piperidines involves the regioselective mono-amination of a 1,5-diketone. nih.gov The resulting chiral cyclic imine can then be reduced to the desired piperidine. The stereochemical outcome of the reduction (cis or trans) can often be controlled by the choice of reducing agent. nih.gov
A notable example is the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a close analogue of the target compound. snnu.edu.cnnih.gov This synthesis utilized a biocatalytic transamination to introduce chirality at the α-methylpiperidine core with excellent enantioselectivity (>99% ee). snnu.edu.cnresearchgate.net This approach, combined with a crystallization-induced dynamic resolution, allowed for the efficient production of the desired trans-diastereomer. snnu.edu.cnnih.gov
Lipases are another class of enzymes that have been used extensively in the kinetic resolution of racemic alcohols and amines. nih.gov In the context of this compound, a racemic mixture of the corresponding alcohol could be resolved through enantioselective acylation catalyzed by a lipase. This would provide access to one enantiomer of the acylated product and the unreacted enantiomer of the starting alcohol, both in high enantiomeric purity.
| Enzyme Class | Reaction Type | Application in Piperidine Synthesis | Key Advantages | Reference |
| Transaminases (ATAs) | Asymmetric amination of ketones | Synthesis of chiral cyclic imines from 1,5-diketones. | High enantioselectivity, mild reaction conditions. | nih.govsnnu.edu.cn |
| Lipases/Esterases | Kinetic resolution of alcohols/esters | Enantioselective acylation or hydrolysis of racemic piperidine derivatives. | High enantiomeric excess for both product and unreacted starting material. | nih.gov |
| Imine Reductases (IREDs) | Asymmetric reduction of imines | Stereoselective reduction of cyclic imines to form chiral piperidines. | Complements transaminase-based routes. | mun.ca |
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach to stereoselective synthesis. Various transition metal catalysts and organocatalysts have been developed for the asymmetric synthesis of piperidines.
Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been reported as a method to access enantioenriched 3-substituted piperidines. rsc.org This process involves a three-step sequence of partial reduction of pyridine (B92270), Rh-catalyzed asymmetric carbometalation, and a final reduction. rsc.org While this method focuses on 3-substituted piperidines, the principles of asymmetric catalysis can be extended to the synthesis of 2,6-disubstituted systems.
Palladium-catalyzed hydroamination reactions have also been shown to be effective in the diastereoselective synthesis of 2,6-disubstituted piperazines. nih.govodu.edu.tr This intramolecular cyclization proceeds with high diastereoselectivity, offering a modular route to these heterocyclic structures. Iridium-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) ylides is another powerful method for accessing enantioenriched piperidine derivatives. acs.org
Organocatalysis, which uses small organic molecules as catalysts, has also made significant contributions to the asymmetric synthesis of piperidines. For example, chiral phosphoric acids can catalyze the enantioselective reduction of imines. An organocatalytic, enantioselective Mannich reaction of α,β-unsaturated β'-ketoesters with N-carbamoyl imines, followed by a palladium-catalyzed deallylation and decarboxylation, can provide access to enantiomerically enriched 2,6-disubstituted piperidinones.
| Catalyst Type | Reaction | Example Application | Stereochemical Control | Reference |
| Rhodium | Asymmetric Carbometalation | Synthesis of 3-substituted piperidines from dihydropyridines. | High enantioselectivity. | rsc.org |
| Palladium | Intramolecular Hydroamination | Diastereoselective synthesis of 2,6-disubstituted piperazines. | High diastereoselectivity. | nih.govodu.edu.tr |
| Iridium | Asymmetric Hydrogenation | Synthesis of enantioenriched piperidines from pyridinium ylides. | Good to excellent enantioselectivity. | acs.org |
| Chiral Phosphoric Acid | Enantioselective Imine Reduction | Reduction of imines to chiral amines. | High enantioselectivity. | |
| Aminothiourea | Enantioselective Mannich Reaction | Synthesis of 2,6-disubstituted piperidinones. | High enantioselectivity. |
Once a cyclic precursor containing one or more stereocenters is formed, diastereoselective reduction of a functional group, typically a ketone or an imine, can be used to establish the final stereochemistry of the piperidine ring. The stereochemical outcome of such a reduction is often influenced by the existing stereocenters in the molecule, which direct the approach of the reducing agent.
For instance, the reduction of a chiral 2-substituted-6-methyl-2,3-dihydropyridinone can be highly diastereoselective. The choice of reducing agent and reaction conditions can be crucial in controlling the facial selectivity of the hydride attack, leading to either the cis or trans isomer.
In the synthesis of 2,4,6-trisubstituted piperidines, the reduction of ketone intermediates has been studied under various conditions. While some conditions may lead to a mixture of diastereomers, others, such as dissolving metal reductions, can favor the formation of a specific diastereomer. The stereochemical outcome can often be rationalized by considering the conformational preferences of the transition state, where the incoming hydride attacks from the less sterically hindered face.
The diastereoselective reduction of cyclic iminium ions is another key strategy. These intermediates, often generated in situ, can be reduced with high diastereoselectivity to afford cis-2,6-disubstituted piperidines. Metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines also provide an efficient route to piperidine derivatives with high cis-selectivity.
| Substrate | Reducing Agent/Conditions | Stereochemical Outcome | Rationale | Reference |
| Chiral 2,3-dihydropyridinone | Various hydride reagents | High diastereoselectivity | Steric hindrance from existing substituents directs the hydride attack. | |
| Cyclic Ketone | Dissolving metal reduction (e.g., Na/NH3) | Can favor specific diastereomers | Chelation control or conformational preferences in the transition state. | |
| Cyclic Iminium Ion | Catalytic hydrogenation or hydride reagents | High diastereoselectivity for cis-isomers | The geometry of the iminium ion and catalyst approach. | |
| 2-Acyloxypiperidine | Silyl enolates with metal triflate catalyst | High cis-selectivity | Formation of a cyclic transition state. |
Stereoselective and Enantioselective Methodologies
Synthetic Pathways to Key Stereoisomers (e.g., cis- vs. trans-configurations)
The stereochemical outcome of synthesizing 2,6-disubstituted piperidines is highly dependent on the chosen synthetic route and reaction conditions. The formation of either cis or trans isomers can be selectively achieved.
The most prevalent method for synthesizing cis-2,6-disubstituted piperidines is the catalytic hydrogenation of a corresponding 2,6-disubstituted pyridine precursor. nih.govnih.gov For the target compound, this would involve the hydrogenation of 2-(2-hydroxyethyl)-6-methylpyridine. The reaction typically proceeds with high cis-diastereoselectivity because the substrate adsorbs onto the catalyst surface via its least hindered face, leading to the delivery of hydrogen atoms from the same side of the ring. nih.gov Various catalysts, including rhodium, platinum, and palladium, can be employed, often under mild to moderate hydrogen pressure. nih.govrsc.org For instance, the reduction of pyridine-2,6-dicarboxylic acid derivatives using hydrogen at 50 psi over a suitable catalyst provides the pure cis-isomer in high yield. nih.gov
In contrast, achieving the trans configuration requires different strategies that override the inherent kinetic preference for cis addition. One effective approach is the use of chemical reducing agents in a dissolving metal reduction, such as sodium in liquid ammonia. Another powerful method involves the use of chiral auxiliaries or directing groups. For example, N-sulfinyl δ-amino β-ketoesters can be cyclized and reduced to afford functionalized trans-2,6-disubstituted piperidines. acs.org Similarly, the hydroxy-directed reduction of specific 1,2-dehydropiperidine intermediates with a diisobutylaluminium hydride (DIBAL-H) complex can furnish trans products with high diastereoselectivity. acs.org Epimerization of a pre-existing cis-isomer via base-mediated enolate formation and subsequent controlled re-protonation can also provide access to the thermodynamically more stable trans-isomer. nih.gov
| Stereoisomer | General Method | Key Reagents/Catalysts | Typical Precursor | Mechanistic Feature | Reference |
|---|---|---|---|---|---|
| cis | Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Rh₂O₃ | 2,6-Disubstituted Pyridine | Syn-addition of hydrogen from the catalyst surface. | nih.govnih.gov |
| cis | One-Pot Aziridine (B145994) Opening/Cyclization | H₂, Pd/C | Chiral Aziridine | Intramolecular reductive amination. | rsc.org |
| trans | Hydroxy-Directed Reduction | DIBAL-H/"ate" complex | 4-Hydroxy-1,2-dehydropiperidine | Directing effect of the hydroxyl group. | acs.org |
| trans | Base-Mediated Epimerization | Strong base (e.g., NaOMe) | cis-2-Alkoxycarbonyl-6-alkylpiperidine | Inversion of stereocenter α to a carbonyl group. | nih.gov |
| trans | N-Sulfinyl Imine Chemistry | Grignard reagents, reducing agents | N-Sulfinyl δ-amino β-ketoester | Diastereoselective addition controlled by the sulfinyl auxiliary. | researchgate.netnih.gov |
Preparation of Structural Analogues and Derivatives
The synthesis of structural analogues of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be made to the N-substituent, the C2 side chain, and the C6 alkyl group.
Starting from a common intermediate such as cis-dimethyl piperidine-2,6-dicarboxylate, a wide range of derivatives can be accessed. nih.gov For example, the ester groups can be reduced to alcohols, which can then be further modified. The synthesis of norlobelane analogues, where phenyl groups are replaced by heterocyclic rings like quinolyl groups, demonstrates the versatility of this approach. nih.gov This is achieved by converting the diester to a dialdehyde, followed by a Wittig reaction to introduce the desired heterocyclic moieties. nih.gov
Similarly, the C6-methyl group can be replaced by other alkyl or aryl groups. This is often accomplished by starting with a different pyridine precursor. Enantioselective syntheses of various 2-alkyl- and 2,6-dialkylpiperidine alkaloids, such as (-)-solenopsin A and (-)-dihydropinidine, have been achieved through sequences involving enantioselective hydrogenation and diastereoselective lithiation-substitution. nih.gov The nitrogen atom of the piperidine ring is also a common site for derivatization, allowing for the introduction of alkyl, acyl, or other functional groups after the primary synthesis of the ring system is complete.
| Analogue Type | Example Compound | Key Synthetic Transformation | Starting Material/Intermediate | Reference |
|---|---|---|---|---|
| Heterocyclic Side Chain | cis-2,6-di-(2-quinolylpiperidine) | Wittig Reaction | N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde | nih.gov |
| Varied Alkyl Groups | (-)-Solenopsin A (trans-2-methyl-6-undecylpiperidine) | Diastereoselective Lithiation/Substitution | Enantiopure 2-methylpiperidine (B94953) derivative | nih.gov |
| Functionalized Side Chain | cis-(Piperidine-2,6-diyl)dimethanol | Reduction of Esters | Dimethyl cis-piperidine-2,6-dicarboxylate | nih.gov |
| Ring-Fused Systems | (-)-Myrtine (a quinolizidine (B1214090) alkaloid) | Intramolecular Cyclization | Functionalized trans-2,6-disubstituted piperidine | researchgate.net |
Methodological Advancements in Piperidine Ring Construction
Beyond the classical hydrogenation of pyridines, several modern synthetic methods have been developed to construct the piperidine ring with high levels of stereocontrol. These advanced methodologies provide access to complex piperidine structures from acyclic or different heterocyclic precursors.
One significant advancement is the asymmetric hydrogenation of pyridinium salts . Simple pyridines are often poor substrates for hydrogenation due to catalyst inhibition. dicp.ac.cn By converting the pyridine into a pyridinium salt (e.g., with HBr or by N-acylation), the aromatic ring is activated towards reduction, and catalyst poisoning is mitigated. Using chiral iridium or ruthenium-based catalysts, a variety of 2-substituted and 2,6-disubstituted piperidines can be obtained with excellent enantioselectivity. dicp.ac.cnnih.gov
Another powerful strategy involves the ring-opening of chiral aziridines . A highly stereoselective synthesis of cis-2,6-disubstituted piperidines can be achieved from a chiral aziridine precursor decorated with appropriate side chains. rsc.org A one-pot sequence involving reductive ring-opening of the aziridine, debenzylation, and intramolecular reductive amination can construct the piperidine ring efficiently and with complete stereocontrol dictated by the initial chiral aziridine. rsc.org
Intramolecular cyclization reactions , such as the aza-Michael reaction, have also been refined for piperidine synthesis. Organocatalytic methods using chiral quinoline (B57606) catalysts can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov Furthermore, concise and stereodivergent syntheses of both cis- and trans-2-substituted 3-hydroxypiperidines have been developed based on the cyclodehydration of acyclic amino alcohol precursors, a reaction that can be driven by phosphite (B83602) reagents. beilstein-journals.org
| Method | Key Features | Catalyst/Reagent | Precursor Type | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation of Pyridinium Salts | Activates the pyridine ring; avoids catalyst poisoning; high enantioselectivity. | Chiral Ir or Ru complexes (e.g., with SynPhos) | 2-Substituted Pyridinium Salts | dicp.ac.cn |
| Chiral Aziridine Ring-Opening/Cyclization | High stereoselectivity; one-pot efficiency. | H₂, Pd/C | C2-substituted chiral aziridines | rsc.org |
| Iridium-Catalyzed Allylic Cyclization | Configurational switch using enantiomeric catalysts. | Chiral Ir complexes | Acyclic allylic carbonates | documentsdelivered.com |
| Organocatalytic Intramolecular aza-Michael Reaction | Metal-free; enantioselective formation of C-N bond. | Chiral quinoline organocatalyst | N-tethered alkenes | nih.gov |
| Cyclodehydration of Amino Alcohols | Stereodivergent access to both cis and trans isomers. | PPh₃/I₂ or P(OEt)₃ | Acyclic 1,6-amino alcohols | beilstein-journals.org |
Molecular and Cellular Biological Activity Studies
Modulation of Intracellular Signaling Pathways
2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol has been shown to modulate several critical intracellular signaling pathways, which are fundamental to cellular processes such as growth, proliferation, and survival.
The Phosphoinositol-3 Kinase (PI3K)/Akt signaling pathway is a crucial regulator of diverse cellular functions, including cell proliferation, survival, and angiogenesis. nih.govresearchgate.net The inhibitory effects of this compound on this pathway have been a significant area of research.
Consistent with the inhibition of PI3K activation, this compound prevents the phosphorylation of Akt at both Threonine 308 (Thr308) and Serine 473 (Ser473). nih.gov This in turn leads to the prevention of the phosphorylation of downstream Akt substrates, such as the forkhead box protein O1a (FOXO1a). nih.govresearchgate.net Interestingly, in vitro studies have also demonstrated that this compound can directly inhibit Akt-1 activity in an ATP-competitive manner, with an IC50 value of approximately 5 to 10 μM at 0.1 mM ATP. nih.govmedchemexpress.com This dual mechanism of affecting the PI3K/Akt pathway—both upstream of PI3K and directly at the level of Akt—highlights its potent inhibitory capabilities.
Table 1: In vitro Inhibition of Protein Kinases by this compound
| Kinase | Activity | Notes |
|---|---|---|
| Akt-1 | Inhibited (IC50: 5-10 μM) | ATP-competitive inhibition nih.govmedchemexpress.com |
| PI3K (purified) | Not inhibited | In a cell-free assay nih.gov |
| PDK1 | Not inhibited | nih.gov |
| RSK1 | Inhibited to a similar extent as Akt | nih.gov |
| 27 other kinases | Not significantly inhibited | nih.gov |
Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its production is catalyzed by nitric oxide synthase (NOS) enzymes, including the neuronal isoform (nNOS). nih.govmdpi.com The dysregulation of nNOS is implicated in various neurological conditions. mdpi.com Research has identified this compound and its analogs as inhibitors of nNOS. wikipedia.orgnih.gov
Specifically, a synthesized, naturally occurring isomer, isosolenopsin A (cis-2-methyl-6-undecylpiperidine), has been shown to be a potent and selective inhibitor of nNOS. nih.gov Kinetic studies have demonstrated that the inhibition of nNOS by isosolenopsin A is non-competitive with respect to the substrate L-arginine, with a Ki value of 19 ± 2 μM. nih.gov This suggests that the compound does not bind to the same active site as L-arginine.
The inhibitory potency of isosolenopsin A varies among the different NOS isoforms. It is most potent against nNOS, followed by the endothelial isoform (eNOS), and shows significantly less activity against the inducible isoform (iNOS). nih.gov This selectivity for nNOS is a key aspect of its regulatory mechanism. nih.gov The inhibition of nNOS by these piperidine (B6355638) alkaloids may have toxicological relevance in the context of fire ant stings. nih.govnaturespoisons.com
Table 2: Inhibitory Concentration (IC50) of Isosolenopsin A against NOS Isoforms
| NOS Isoform | IC50 (μM) |
|---|---|
| nNOS | 18 ± 3.9 |
| eNOS | 156 ± 10 |
| iNOS | >1000 |
Data from a study on isosolenopsin A, a stereoisomer of this compound. nih.gov
The Wnt and Transforming Growth Factor-beta (TGF-β) signaling pathways are fundamental in embryonic development and tissue homeostasis, and their dysregulation is often associated with diseases like cancer. nih.gov While direct studies on the effect of this compound (Solenopsin A) on these pathways are limited, computational research on a closely related analog, Solenopsin (B1210030) B, provides some insights. researchgate.netinderscienceonline.com
A computational analysis using microarray data from human U937 cells treated with Solenopsin B predicted gene-level variations that lead to the down-regulation of the Wnt, ErbB, and TGF-β signaling pathways. researchgate.netinderscienceonline.com This suggests that solenopsin compounds may have the potential to modulate these critical signaling cascades. However, it is important to note that these findings are based on a computational study of a related analog and further experimental validation with this compound is required.
Interactions with Cellular Components and Processes
Beyond its influence on signaling pathways, this compound interacts with key cellular components and affects fundamental cellular processes.
This compound exhibits notable structural similarities to ceramide, a sphingolipid that acts as a major endogenous regulator of cell signaling. nih.govvascularcell.comnih.gov This structural resemblance translates into functional mimicry, with the compound demonstrating ceramide-like biological activities. nih.govvascularcell.com
One of the key sites of ceramide activity is within lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol. mdpi.com Studies have shown that native (-)-solenopsin A inhibits functional Akt activity and the activation of its upstream kinase, PDK1, within lipid rafts in a manner similar to ceramide. nih.govvascularcell.comresearchgate.net Furthermore, in human melanoma cells, this compound appeared to cause the relocalization of the tumor suppressor PTEN, which counteracts PI3K/Akt signaling, to lipid rafts. nih.gov This ceramide-like activity within lipid rafts is stereochemically controlled, as different stereoisomers of solenopsin show varied effects. nih.gov
The plasma membrane is a vital cellular barrier, and its integrity is crucial for cell survival. nih.gov There is evidence to suggest that solenopsins can affect the integrity of cellular membranes.
Research on the antifungal properties of solenopsins against Candida auris has shown that these alkaloids promote the disruption of the yeast cell membrane. researchgate.net This suggests that an inability of the treated cells to maintain membrane integrity could be part of the mechanism of action of these compounds. researchgate.net The amphiphilic nature of molecules like this compound, with a polar piperidine head and a long nonpolar hydrocarbon tail, may facilitate their insertion into and disruption of the lipid bilayer. wikipedia.orgnih.gov Additionally, laboratory trials have indicated that hybrid fire ants, which produce solenopsin-containing venom, possess genes associated with membrane stability, particularly in cold conditions, suggesting an evolutionary adaptation related to membrane properties. earth.com
Other Investigated Biological Activities (Mechanistic Focus)
Beyond their antimicrobial properties, solenopsin analogs have been identified as inhibitors of angiogenesis, the formation of new blood vessels from pre-existing ones. wikipedia.orgnih.gov This process is critical for tumor growth and metastasis, making anti-angiogenic agents a key area of cancer research.
The anti-angiogenic activity of solenopsin A has been demonstrated in in vivo non-human models, specifically in embryonic zebrafish. nih.govfrontiersin.org In these models, the compound was observed to disrupt the normal development of blood vessels. nih.gov The molecular mechanism underlying this effect has been traced to the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. wikipedia.orgnih.govfrontiersin.org Solenopsin inhibits the activation of PI3K, which in turn prevents the phosphorylation and activation of its downstream effector, Akt. nih.govresearchgate.net This disruption of a central signaling pathway that regulates cell growth, survival, and proliferation likely accounts for its anti-angiogenic effects. nih.govresearchgate.net
Table 5: Mechanistic Details of Anti-Angiogenic Activity
| Model System | Effect | Molecular Target/Pathway | References |
|---|---|---|---|
| SVR endothelial cells (in vitro) | Inhibition of proliferation. | PI3K/Akt pathway | nih.govresearchgate.net |
Anti-proliferative Effects in Cell Line Models
Comprehensive searches of publicly available scientific literature and patent databases did not yield any specific studies investigating the anti-proliferative effects of the compound this compound on any cancer cell lines. While research has been conducted on the broader class of piperidine derivatives, which have shown a range of biological activities including anti-cancer effects, no data directly pertaining to this specific molecule could be located. nih.govnih.govmdpi.comnih.gov
For instance, studies on other piperidine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.govnih.gov These investigations often involve the synthesis of a series of related derivatives to establish structure-activity relationships, but this compound was not identified within the tested compounds in the available literature. nih.gov
Therefore, there is no scientific basis to report on its efficacy, the cell lines it may affect, or any associated data such as IC50 values.
Structure Activity Relationship Sar Investigations
Role of Alkyl Side Chain Length and Functionality
The nature of the side chains at the C2 and C6 positions plays a critical role in modulating the biological effects of piperidine (B6355638) derivatives. Key factors include the length of the alkyl chain and the presence of functional groups, such as hydroxyls or carbonyls.
For 2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol, the C2 substituent is a short hydroxy-functionalized chain (ethanol), and the C6 substituent is a small alkyl group (methyl). In studies of lobeline (B1674988) analogs, the removal or modification of oxygen-containing functional groups in the side chains was found to reduce binding affinity for nicotinic acetylcholine (B1216132) receptors by at least 25-fold. scite.ainih.gov This highlights the importance of hydrogen-bonding capable groups, like the hydroxyl group in the ethanol (B145695) side chain, for target interaction.
The length of the alkyl chain is also a determining factor. The fire ant alkaloid solenopsin (B1210030) features a long C11 alkyl chain at the C6 position, which is critical for its activity. wikipedia.org SAR studies of solenopsin analogs, synthesized from dimethylpyridines, show that variations in this chain length impact the molecule's anti-proliferative effects. nih.gov This suggests that for this compound, both the methyl group and the ethanol group are of a specific size and functionality that are optimized for its particular biological target. Any modification, such as elongating the ethanol side chain to a propanol (B110389) or butanol, or changing the methyl group to an ethyl or propyl group, would likely alter the activity profile.
Table 2: Effect of Side Chain Modification on Activity of Piperidine Analogs
| Side Chain Modification (Relative to Target Compound) | Expected Impact on Activity | Rationale from Analog Studies |
|---|---|---|
| Elongation of C2-ethanol chain (e.g., to propanol) | Altered/Decreased | Chain length is a critical determinant of activity in solenopsin and other piperidine alkaloids. nih.govwikipedia.org |
| Removal of C2-hydroxyl group | Significantly Decreased | Oxygenated functional groups are crucial for the binding affinity of lobeline analogs. scite.ainih.gov |
| Esterification of C2-hydroxyl group | Altered | Acylation of hydroxyl groups in related piperidine derivatives modifies their pharmacological activity. |
| Elongation of C6-methyl chain (e.g., to ethyl) | Altered/Decreased | The specific substitution pattern is typically optimized for a given biological target. |
Effects of Substitutions on the Piperidine Ring
Modifications to the piperidine ring itself, beyond the C2 and C6 positions, can have profound effects on biological activity. These substitutions can occur on the ring nitrogen (N1) or at the C3, C4, or C5 carbon atoms.
The most common substitution is at the nitrogen atom. In many piperidine alkaloids, such as lobelane (B1250731), this position is occupied by a methyl group. However, SAR studies on defunctionalized lobeline analogs revealed that removing the N-methyl group resulted in analogs that were less potent at the vesicular monoamine transporter (VMAT2). acs.orgepa.gov This indicates that while not always essential, N-alkylation can contribute significantly to the potency of the molecule. Since this compound is unsubstituted at the nitrogen (a secondary amine), its activity could potentially be modulated by N-alkylation or N-acylation.
Substitution on the carbon atoms of the piperidine ring also influences activity. For instance, the introduction of a hydroxyl group at the C3 position is a feature of several natural alkaloids, such as (-)-7-hydroxycassine. researchgate.netresearchgate.netscienceopen.com The position and stereochemistry of such a group would introduce new hydrogen bonding capabilities and alter the conformation of the ring, thereby changing its interaction with biological targets.
Comparative Analysis of Analogues and Derivatives
By integrating the SAR principles discussed above, a comparative analysis can be made between this compound and its hypothetical derivatives.
An analog where the C2-ethanol group is replaced with a non-polar ethyl group would likely see a significant drop in activity if the hydroxyl group is critical for hydrogen bonding, as suggested by studies on lobeline analogs. nih.gov Conversely, an analog where the C6-methyl group is replaced by a much longer alkyl chain, akin to solenopsin, might gain new biological activities related to lipid signaling, but lose potency at the original target. nih.govwikipedia.org
A derivative with an N-methyl group might exhibit enhanced potency compared to the parent secondary amine, as seen in lobelane analogs. acs.org Comparing the cis isomer to a trans diastereomer would almost certainly reveal a significant decrease in activity, given the strict stereochemical requirements observed for both lobeline and solenopsin analogs. acs.orgnih.gov This comparative approach underscores how the specific combination of stereochemistry and functional groups in this compound defines its unique biological profile.
Table 3: Predicted Activity of Hypothetical Analogs Compared to this compound
| Analog / Derivative | Structural Change | Predicted Biological Activity | Basis for Prediction |
|---|---|---|---|
| (2R,6R)-2-Ethyl-6-methylpiperidine | Replacement of C2-ethanol with ethyl | Significantly Lower | Removal of the hydroxyl functional group, which is critical in lobeline analogs. scite.ainih.gov |
| (2R,6R)-2-Methyl-6-undecylpiperidine | Replacement of C2-ethanol with methyl; C6-methyl with undecyl | Different Activity Profile | Structure is now analogous to solenopsin, suggesting potential ceramide-like activities. nih.govwikipedia.org |
| N-Methyl-2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol | Addition of N-methyl group | Potentially Higher | N-methylation enhances potency in some piperidine alkaloid series. acs.orgepa.gov |
| 2-[(2R,6S)-6-Methylpiperidin-2-yl]ethanol | Change from cis to trans stereochemistry | Significantly Lower | Altering stereochemistry at C2/C6 is detrimental to activity in related systems. acs.orgepa.gov |
Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation
The precise molecular structure and stereochemistry of 2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol are determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are employed. In ¹H NMR, the chemical shifts, integration, and coupling constants of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms. For instance, the protons on the piperidine (B6355638) ring and the ethanol (B145695) substituent will have characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbon atoms, respectively, which is essential for assigning the signals to specific atoms within the molecule. nih.gov The cis-configuration of the substituents at the C2 and C6 positions of the piperidine ring can be confirmed by analyzing the coupling constants between the protons at these positions and the adjacent methylene (B1212753) protons.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. nih.gov In conjunction with techniques like electrospray ionization (ESI), mass spectrometry can also provide structural information through fragmentation analysis (MS/MS). The fragmentation pattern of the molecular ion can reveal the presence of the methyl and ethanol substituents and the piperidine ring. nih.gov
| Spectroscopic Data for 2,6-Disubstituted Piperidine Analogs | |
| Technique | Typical Observations and Data |
| ¹H NMR | Complex multiplets for piperidine ring protons, distinct signals for methyl and ethanol groups. Coupling constants help determine stereochemistry. |
| ¹³C NMR | Characteristic chemical shifts for the piperidine ring carbons (typically in the range of 20-60 ppm) and the carbons of the substituents. |
| Mass Spectrometry (ESI-MS/MS) | Provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ and its characteristic fragment ions, confirming the molecular weight and structural fragments. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement to confirm the elemental composition. nih.gov |
Chromatographic Methods for Isolation, Purification, and Analysis
Chromatographic techniques are indispensable for the isolation of this compound from reaction mixtures or natural sources, for its purification to a high degree, and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of piperidine derivatives. nih.gov Reversed-phase HPLC, with a C18 or C8 column, is commonly employed, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization in mass spectrometry. researchgate.net Chiral HPLC, using a chiral stationary phase, can be used to separate the different stereoisomers of the compound. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for the detection and quantification of this compound in complex matrices. researchgate.netacs.org The retention time from the HPLC provides one level of identification, while the mass-to-charge ratio and fragmentation pattern from the MS/MS provide definitive structural confirmation.
Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the components of the mixture separate based on their polarity, appearing as distinct spots.
| Chromatographic Methods for Piperidine Derivatives | |
| Method | Application |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purification, and separation of stereoisomers. nih.govresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective detection and quantification in complex mixtures. researchgate.netacs.org |
| Thin-Layer Chromatography (TLC) | Rapid monitoring of reactions and preliminary purity assessment. |
In silico Approaches for Mechanism Prediction and SAR
Computational, or in silico, methods are increasingly used to predict the biological activity and to understand the structure-activity relationship (SAR) of compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijprajournal.com For piperidine derivatives, QSAR models can be developed using a variety of molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). By correlating these descriptors with the observed biological activity of a set of related compounds, a predictive model can be built. figshare.comresearchgate.netmdpi.com
Molecular Modeling and Docking are used to simulate the interaction of this compound with its potential biological targets, such as enzymes or receptors. These models can help to predict the binding mode and affinity of the compound, providing insights into its mechanism of action. This information is invaluable for the rational design of new, more potent analogs.
| In silico Approaches for Piperidine Derivatives | |
| Approach | Purpose |
| Quantitative Structure-Activity Relationship (QSAR) | To develop predictive models for biological activity based on chemical structure. nih.govijprajournal.com |
| Molecular Modeling | To visualize and analyze the three-dimensional structure of the compound and its interactions with biological macromolecules. |
| Molecular Docking | To predict the binding orientation and affinity of the compound to a target protein. |
Future Research Directions and Unexplored Avenues
Development of Advanced Synthetic Strategies for Complex Stereoisomers
The synthesis of piperidine (B6355638) alkaloids with specific stereochemistry is a significant challenge that has spurred the development of innovative synthetic methods. rsc.orgthieme-connect.de Future research should focus on creating more efficient and versatile strategies to access not only 2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol but also its other stereoisomers and more complex analogues. The ability to generate a complete matrix of stereoisomers is crucial for structure-activity relationship (SAR) studies. nih.gov
Key areas for future synthetic research include:
Asymmetric Catalysis: Developing novel catalytic systems for the enantioselective and diastereoselective construction of the 2,6-disubstituted piperidine core. This could involve transition-metal catalysis or organocatalysis to set the two stereocenters in a single, efficient step.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine ring. For instance, L-lysine is a known precursor in the biosynthesis of some piperidine alkaloids. nih.gov Research could explore new pathways from chiral aziridines derived from natural amino acids. rsc.orgresearchgate.net
Flow Chemistry and Automation: Implementing continuous flow processes for the synthesis, which can offer improved control over reaction conditions, enhanced safety, and easier scalability compared to traditional batch methods.
Enzymatic and Chemo-enzymatic Strategies: Employing enzymes, such as transaminases or hydrolases, to resolve racemic intermediates or to catalyze key stereoselective steps with high precision.
| Synthetic Strategy | Description | Potential Advantages for Synthesizing Piperidine Stereoisomers | Key Research Focus |
|---|---|---|---|
| Anion Relay Chemistry (ARC) | A modular approach that allows for the sequential addition of different fragments to a central scaffold. nih.gov | Enables chemical and stereochemical diversification at the C2 and C6 positions, providing access to all possible stereoisomers. nih.gov | Design of new bifunctional linchpins and optimization of reaction conditions for higher stereocontrol. |
| Intramolecular Reductive Amination | Formation of the piperidine ring via cyclization of a linear amino-aldehyde or amino-ketone precursor. researchgate.net | A robust and widely used method; can be made stereoselective by using chiral auxiliaries or catalysts. | Development of new catalysts for asymmetric reductive amination. |
| Olefin Ring-Closing Metathesis (RCM) | Formation of the heterocyclic ring from a diene precursor using a ruthenium or molybdenum catalyst. researchgate.net | High functional group tolerance and effectiveness in forming six-membered rings. | Synthesis of novel diene precursors and development of stereoselective RCM catalysts. |
| Aza-Diels-Alder Reactions | A [4+2] cycloaddition to form the tetrahydropyridine (B1245486) ring, which can then be reduced. | Can create multiple stereocenters in a single step with high control. | Design of chiral dienes, dienophiles, and catalysts for asymmetric variants. |
Deeper Elucidation of Undiscovered Molecular Targets and Signaling Pathways
While piperidine alkaloids are known to interact with a wide range of biological targets, the specific molecular partners of this compound remain largely uncharacterized. bath.ac.uk Future research should aim to identify its primary binding proteins and elucidate the downstream signaling pathways it modulates.
Promising avenues for investigation include:
Target Identification Studies: Employing unbiased chemical proteomics approaches, such as affinity chromatography-mass spectrometry, using a derivatized version of the compound as a bait molecule.
Phenotypic Screening: Testing the compound in a wide array of cell-based assays representing different disease states (e.g., cancer, neurological disorders, infectious diseases) to uncover novel biological activities.
Pathway Analysis: Once a target is identified, exploring its role in known signaling cascades. For instance, many alkaloids influence pathways like NF-κB or MAPK signaling. thieme-connect.dethieme-connect.com The KEGG PATHWAY database lists several alkaloid biosynthesis and metabolism pathways that could provide clues. genome.jp
Ion Channel and Receptor Profiling: Given that many alkaloids interact with ion channels and G-protein coupled receptors (GPCRs), a systematic screening against panels of these targets could reveal direct interactions.
| Potential Target Class | Rationale based on Piperidine Alkaloid Biology | Suggested Research Approach |
|---|---|---|
| Ion Channels (e.g., Nicotinic Acetylcholine (B1216132) Receptors) | The piperidine ring is a core structure of many neurological ligands. | Electrophysiological screening (e.g., patch-clamp) on a panel of ion channels. |
| G-Protein Coupled Receptors (GPCRs) | GPCRs are common targets for small molecules with complex stereochemistry. thieme-connect.com | Receptor binding assays and functional assays (e.g., cAMP measurement) against a broad GPCR panel. |
| Glycosidase Enzymes | Polyhydroxylated piperidines (aza-sugars) are known glycosidase inhibitors. bath.ac.uk | Enzymatic activity assays against a variety of glycosidases. |
| Kinases | Some alkaloids have been found to modulate kinase signaling pathways like PI3K. thieme-connect.de | Kinome-wide activity profiling and direct binding assays. |
Rational Design of Mechanistic Probes based on this compound Scaffold
To facilitate the study of its molecular targets and mechanism of action, the this compound scaffold should be developed into a suite of mechanistic probes. nih.gov These tools are essential for target validation and for visualizing the compound's behavior in a biological system. nih.gov
Future work should focus on designing and synthesizing:
Affinity-Based Probes: Attaching a reactive group (e.g., a photo-affinity label like a diazirine) that, upon activation, covalently links the probe to its binding partner, enabling subsequent identification by mass spectrometry.
Reporter-Tagged Probes: Conjugating the compound to a reporter molecule, such as a fluorophore (for imaging) or a biotin (B1667282) tag (for affinity purification), to track its subcellular localization and interaction partners.
"Clickable" Probes: Incorporating a bio-orthogonal handle, like an alkyne or an azide, into the structure. This allows for the use of "click" chemistry to attach various reporter tags post-treatment, minimizing steric hindrance that might affect the compound's primary biological activity. nih.gov
| Probe Type | Key Functional Moiety | Primary Application | Design Consideration |
|---|---|---|---|
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine, Cy-dyes) | Cellular imaging and localization studies via microscopy. | The linker between the scaffold and fluorophore must be stable and not interfere with binding. |
| Biotinylated Probe | Biotin | Affinity pull-down of binding partners for identification by mass spectrometry. | A long, flexible linker (e.g., PEG) is often needed to ensure the biotin can be captured by streptavidin beads. |
| Photoaffinity Probe | Photoreactive group (e.g., benzophenone, diazirine) | Covalent cross-linking to the direct molecular target upon UV irradiation. | The photoreactive group must be positioned so that it reacts with the target upon binding. |
| Bio-orthogonal Probe | Alkyne or Azide group | Post-labeling of the probe in a complex biological sample using "click" chemistry. nih.gov | The "clickable" handle should be placed at a position that does not disrupt biological activity. |
Integration of Omics Data for Systems-Level Understanding of Biological Effects
A systems biology approach is needed to comprehend the full impact of this compound on a biological system. popline.org This involves integrating data from various "omics" platforms to build a holistic model of the compound's effects.
Future research should involve:
Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells or tissues treated with the compound to identify affected pathways and biological processes.
Proteomics: Quantifying changes in protein abundance and post-translational modifications (e.g., phosphorylation) to understand the downstream effects of target engagement.
Metabolomics: Profiling changes in small molecule metabolites to reveal alterations in metabolic pathways.
Data Integration: Utilizing bioinformatics tools and platforms (e.g., CMap, LINCs) to integrate these multi-dimensional datasets and generate new hypotheses about the compound's mechanism of action. popline.org
| Omics Platform | Data Generated | Potential Insights for this compound |
|---|---|---|
| Transcriptomics (RNA-Seq) | Differential gene expression profiles. | Identification of regulated genes and signaling pathways; off-target effect prediction. |
| Proteomics (Mass Spectrometry) | Changes in protein levels and post-translational modifications. | Confirmation of target engagement and elucidation of downstream signaling events. |
| Metabolomics (LC-MS, NMR) | Changes in endogenous small molecule metabolite levels. | Understanding of the compound's impact on cellular metabolism and bioenergetics. |
| Chemo-proteomics | Direct protein binding partners of the compound. | Unbiased identification of primary molecular targets and off-targets. |
Exploration of Bioconjugation and Delivery Systems for Research Tools
To enhance its utility as a research tool, particularly for in vivo studies, this compound could be incorporated into advanced delivery systems through bioconjugation. pharmiweb.commdpi.com Bioconjugation involves covalently linking the small molecule to a larger entity to improve its properties.
Future research in this area could explore:
Polymer Conjugation: Attaching the compound to biocompatible polymers like polyethylene (B3416737) glycol (PEG) to improve its solubility and pharmacokinetic profile for research applications.
Antibody-Drug Conjugates (ADCs): While typically used for therapeutics, the principle of creating an ADC-like molecule, where the piperidine compound is linked to an antibody that targets a specific cell type, could be a powerful research tool for cell-specific delivery. pharmiweb.com
Nanoparticle Formulation: Encapsulating the compound within or conjugating it to the surface of nanoparticles (e.g., liposomes, gold nanoparticles) to achieve targeted delivery to specific tissues or organelles in a research setting. biosyn.com
| Strategy | Description | Potential Research Application | Relevant Chemistry |
|---|---|---|---|
| Polymer Conjugation (e.g., PEGylation) | Covalent attachment of a polymer chain to the molecule. pharmiweb.com | Improving solubility and circulation time for in vivo mechanism-of-action studies. | NHS-ester or carbodiimide (B86325) coupling to the hydroxyl group. |
| Targeted Probe Conjugation | Linking the compound to a molecule that targets a specific cell type (e.g., antibody, peptide). pharmiweb.com | Investigating the effect of the compound on a specific cell population within a heterogeneous environment. | Thiol-maleimide chemistry or "click" chemistry. |
| Nanoparticle Encapsulation | Formulating the compound within a nanoparticle carrier. biosyn.com | Controlled release studies and delivery across biological barriers (e.g., blood-brain barrier) for research purposes. | Lipid film hydration for liposomes; nanoprecipitation for polymer nanoparticles. |
| Immobilization on a Solid Support | Covalently attaching the compound to a surface or bead (e.g., agarose). biosyn.com | Creating an affinity matrix for purifying binding partners from cell lysates. | Epoxy-activated or NHS-activated sepharose beads. |
Q & A
Q. 1.1. What are the recommended synthetic routes for 2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol, and how do reaction conditions influence stereoselectivity?
Methodological Answer: Synthesis typically involves catalytic hydrogenation or chiral resolution of precursors. For example:
- Reduction of ketone intermediates : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–5°C to reduce 6-methylpiperidin-2-yl ketone derivatives. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) can enhance enantiomeric excess (ee). Verify stereochemistry using polarimetry or chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) .
Q. 1.2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) should show characteristic signals: δ 1.2–1.4 (m, piperidine ring protons), δ 3.6–3.8 (m, ethanol -CH₂OH), and δ 1.0 (d, J = 6.5 Hz, 6-methyl group) .
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ expected at m/z 158.2). Confirm molecular ion fragmentation patterns against NIST databases .
- HPLC : Use a C18 column (acetonitrile/water 70:30, 1 mL/min) with UV detection at 210 nm for purity assessment (>98%) .
Q. 1.3. What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation .
- Emergency protocols : In case of skin contact, rinse immediately with 0.1 M acetic acid for 15 minutes, followed by soap and water. For eye exposure, irrigate with saline solution for 20 minutes and seek medical attention .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in reported physical properties (e.g., solubility, logP) of this compound?
Methodological Answer:
- Reproducibility testing : Validate solubility (e.g., in DMSO, water) using gravimetric analysis under controlled humidity and temperature.
- Computational modeling : Compare experimental logP values with predicted data from software like MarvinSketch (ChemAxon) or ACD/Labs. Adjust for solvent effects (e.g., pH-dependent partitioning) .
- Inter-laboratory collaboration : Share samples with independent labs to cross-validate results and identify systematic errors .
Q. 2.2. What strategies optimize the reaction yield of this compound in multi-step syntheses?
Methodological Answer:
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, RhCl(PPh₃)₃) for hydrogenation steps. Optimize pressure (1–5 atm H₂) and temperature (25–50°C) .
- In-line purification : Use flash chromatography (silica gel, gradient elution) after each step to remove byproducts. Monitor via LC-MS to isolate intermediates .
- Kinetic studies : Perform time-resolved NMR to identify rate-limiting steps (e.g., imine formation) and adjust reagent stoichiometry .
Q. 2.3. How can researchers investigate the biological activity of this compound in neurological targets?
Methodological Answer:
- Receptor binding assays : Radioligand displacement studies (³H-labeled ligands) on nicotinic acetylcholine receptors (nAChRs) or sigma receptors. Use HEK293 cells expressing human α4β2 nAChR subtypes .
- Metabolic stability : Incubate with liver microsomes (human or rodent) and quantify degradation via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
- In silico docking : Model interactions with AutoDock Vina using crystal structures of target proteins (e.g., PDB ID: 2QC1) to predict binding affinities .
Q. 2.4. What analytical techniques address challenges in detecting trace impurities during scale-up synthesis?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Identify impurities at <0.1% levels using Q-TOF instruments (resolution >30,000). Match exact masses to potential byproducts (e.g., N-oxide derivatives) .
- Headspace GC-MS : Detect volatile impurities (e.g., residual solvents like THF) with a DB-5MS column and cryogenic trapping .
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to profile degradation pathways .
Q. 2.5. How can computational methods predict the stability of this compound under varying storage conditions?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model interactions with excipients or packaging materials (e.g., polyethylene) using GROMACS. Predict oxidative degradation hotspots .
- QSPR models : Train machine learning algorithms (e.g., Random Forest) on historical stability data to forecast shelf-life under different humidity/temperature regimes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
